

Experimental protocol for the synthesis of 5-Bromo-1-methyl-2-oxoindoline

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Compound of Interest

Compound Name: **5-Bromo-1-methyl-2-oxoindoline**

Cat. No.: **B1271126**

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Application Note: A Facile Synthesis of 5-Bromo-1-methyl-2-oxoindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of **5-Bromo-1-methyl-2-oxoindoline**, a valuable intermediate in the development of novel therapeutics and functional organic materials. The described method involves the bromination of 1-methylindolin-2-one using N-bromosuccinimide (NBS) and offers a straightforward and efficient route to the desired product. This document includes a step-by-step protocol, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility.

Introduction

Indole-2-one derivatives are a significant class of heterocyclic compounds widely explored for their diverse biological activities.^[1] The introduction of a bromine atom at the C5 position and a methyl group at the N1 position of the oxindole core creates a versatile scaffold for further chemical modifications. **5-Bromo-1-methyl-2-oxoindoline** serves as a key precursor for the synthesis of various target molecules in medicinal chemistry and materials science. The protocol outlined below describes a reliable method for the preparation of this compound.

Experimental Protocol

This protocol details the synthesis of **5-Bromo-1-methyl-2-oxoindoline** from 1-methylindolin-2-one.

Materials:

- 1-Methylindolin-2-one
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH_3CN)
- Chloroform (CHCl_3)
- Sodium Sulfate (Na_2SO_4)
- Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
- Ice

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Cooling bath (e.g., cryocooler or ice-salt bath)
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile.
- Cooling: Cool the resulting mixture to 263 K (-10 °C) using a suitable cooling bath.
- Addition of Brominating Agent: While maintaining the temperature at 263 K, slowly add a solution of 0.60 g of N-bromosuccinimide (NBS) in acetonitrile.
- Reaction: Stir the mixture for 24 hours at the same temperature.
- Quenching: After 24 hours, pour the reaction mixture into ice water and continue stirring for an additional hour.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous solution with chloroform.
- Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
- Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization from ethanol to yield the final product, **5-Bromo-1-methyl-2-oxoindoline**.[\[1\]](#)

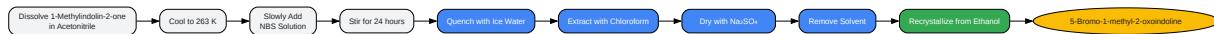
Data Presentation

The following table summarizes the quantitative data from the synthesis.

Parameter	Value
Starting Material (1-Methylindolin-2-one)	0.50 g
N-Bromosuccinimide (NBS)	0.60 g
Product Yield (5-Bromo-1-methyl-2-oxoindoline)	0.58 g
Molar Yield	76% [1]
Purity	Recrystallized

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **5-Bromo-1-methyl-2-oxoindoline**.



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Caption: Workflow for the synthesis of **5-Bromo-1-methyl-2-oxoindoline**.

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References

- 1. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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